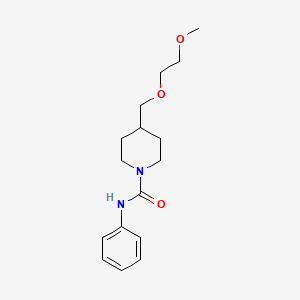

4-((2-methoxyethoxy)methyl)-N-phenylpiperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

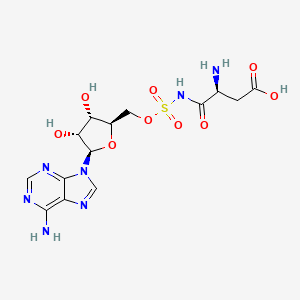

The molecular structure of this compound can be inferred from its name. It likely contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a phenyl group (a benzene ring), a carboxamide group (a carbonyl group attached to an amine), and a 2-methoxyethoxy methyl group .

Aplicaciones Científicas De Investigación

Stereochemistry and Pharmacology

The structural analogs of piracetam, which are based on the pyrrolidin-2-one pharmacophore, have garnered significant interest for their potential as central nervous system agents. These compounds, particularly the enantiomerically pure (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide ((R)-phenylpiracetam) and (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide (E1R), have shown promise in facilitating memory processes and attenuating cognitive function impairments associated with trauma, age, or pathologies. Notably, the stereochemistry of these molecules directly influences their biological properties, with specific configurations of the stereocenters correlating to enhanced pharmacological advantages. Consequently, the preparation of single stereoisomers and the purification of drug substances to eliminate less active enantiomers are crucial steps to optimize their therapeutic efficacy Veinberg et al., 2015.

Gastrointestinal Diagnostics and Treatment

Metoclopramide, a compound structurally similar to the mentioned chemical, has been utilized in gastrointestinal diagnostics and treating various vomiting types and a range of functional and organic gastrointestinal disorders. It has shown efficacy in radiological identification of lesions in the small intestine, facilitating procedures like duodenal intubation, and easing endoscopy in cases of upper gastrointestinal hemorrhage. Despite its therapeutic benefits, the side effects, particularly extrapyramidal reactions, necessitate cautious usage, especially in young subjects or when excessive doses are administered Pinder et al., 2012.

Hormone Metabolism and Cancer Prevention

The metabolism of estrogens into chemically reactive metabolites and their subsequent O-methylation into less polar ethers has implications for cancer prevention, particularly in hormone-sensitive cancers like breast cancer. 2-methoxyestradiol, a product of this pathway, has demonstrated antitumorigenic and antiangiogenic effects. The endogenous formation of this compound, and its precursor 2-hydroxyestradiol, may offer a protective effect against estrogen-induced cancers. The specific molecular mechanisms and the role of potential intracellular receptors or effectors unique to 2-methoxyestradiol warrant further research Zhu & Conney, 1998.

Mecanismo De Acción

Target of Action

The compound, also known as 4-(2-methoxyethoxymethyl)-N-phenylpiperidine-1-carboxamide, primarily targets Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE) . NEP is an enzyme that breaks down natriuretic peptides, while ACE is involved in the renin-angiotensin system which regulates blood pressure.

Mode of Action

This compound acts as an inhibitor for both NEP and ACE . By inhibiting these enzymes, it increases the availability of natriuretic peptides that exhibit vasodilatory effects and possibly tissue protective effects . This dual mechanism of action can lead to significant changes in the cardiovascular system.

Biochemical Pathways

The inhibition of NEP and ACE affects the biochemical pathways related to blood pressure regulation and fluid balance . The increased availability of natriuretic peptides due to NEP inhibition can lead to vasodilation and increased urine output. Simultaneously, the inhibition of ACE can reduce the formation of angiotensin II, a potent vasoconstrictor, thereby further contributing to the reduction of blood pressure.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the cardiovascular system. By increasing the availability of natriuretic peptides and reducing the levels of angiotensin II, it can cause vasodilation and decrease blood pressure . These effects can be beneficial in conditions such as hypertension and heart failure.

Propiedades

IUPAC Name |

4-(2-methoxyethoxymethyl)-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-20-11-12-21-13-14-7-9-18(10-8-14)16(19)17-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXKBJTVCUDCFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1CCN(CC1)C(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Methoxypyridin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2373941.png)

![N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2373946.png)

![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2373948.png)

![1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2373949.png)

![3-(4-Fluorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2373951.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2373952.png)

![4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2373957.png)

![ethyl 6-methyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2373961.png)